2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide
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Overview
Description
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a naphthofuran core structure with an acetamide group substituted at the 1-position and dipropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthol with chloroacetone in the presence of anhydrous potassium carbonate and dry acetone to form 2-acetylnaphtho[2,1-b]furan . This intermediate can then be reacted with N,N-dipropylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into dihydronaphthofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinone derivatives, while reduction can produce dihydronaphthofuran derivatives .
Scientific Research Applications
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-naphtho[2,1-b]furan-1-ylacetic acid: Similar core structure but with an acetic acid group instead of an acetamide group.
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with different functional groups.
Uniqueness
2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-11-21(12-4-2)19(22)13-16-14-23-18-10-9-15-7-5-6-8-17(15)20(16)18/h5-10,14H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWVSQFSUFJLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=COC2=C1C3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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